Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
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Overview
Description
Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of histamine dihydrochloride with paraformaldehyde . This reaction is carried out under specific conditions to ensure the formation of the desired imidazopyridine structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may modulate the activity of GABA receptors, proton pumps, or other cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine:
Imidazo[1,5-a]pyridine: Known for its biological activities and use in medicinal chemistry.
Imidazo[1,2-a]pyridine: Exhibits various pharmacological properties and is used in drug development.
Uniqueness
Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group
Biological Activity
Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS No. 1888589-68-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the imidazo-pyridine framework. The molecular formula is C9H13N3O2 with a molecular weight of 195.22 g/mol. The compound features a carboxylate group that is crucial for its biological activity.
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that compounds with similar imidazo-pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against several human tumor cell lines including MDA-MB-231 (triple-negative breast cancer) and HCT116 (colon carcinoma).
- IC50 Values : Similar derivatives have shown IC50 values in the low micromolar range against selected tumor cell lines .
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
Aurora Kinase Inhibition
Research indicates that imidazo-pyridine derivatives can selectively inhibit Aurora kinases, which are critical for cell division. For example:
- Selectivity : Certain derivatives have been reported to selectively inhibit Aurora-A over Aurora-B kinases.
- Impact on Tumor Growth : Inhibitors of Aurora kinases have been linked to reduced tumor growth in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the SAR of methyl imidazo-pyridines is essential for optimizing their pharmacological profiles. Key findings include:
Substituent | Effect on Activity |
---|---|
Methyl Group | Enhances lipophilicity and cellular uptake |
Carboxylate Group | Essential for binding to target proteins |
Aromatic Rings | Influence selectivity and potency |
Modifications to the imidazo-pyridine scaffold can lead to variations in biological activity and selectivity towards different targets .
Case Studies
- In Vitro Studies : A study evaluated the effects of methyl imidazo-pyridine derivatives on cell viability using the sulforhodamine B assay. Compounds showed significant growth inhibition in cancer cell lines with minimal toxicity to non-tumorigenic cells .
- In Vivo Models : In ovo CAM assays demonstrated that certain derivatives reduced tumor size significantly compared to controls. This suggests potential for development as therapeutic agents against breast cancer .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-11-6-3-4-10-7(8(6)12)9(13)14-2/h5,7,10H,3-4H2,1-2H3 |
InChI Key |
QTGFESXWPCGLJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(NCC2)C(=O)OC |
Origin of Product |
United States |
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